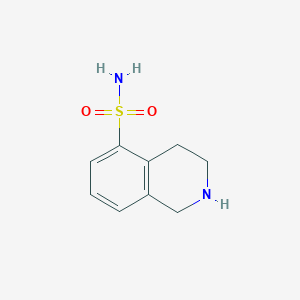

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide

Description

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide is a sulfonamide-substituted tetrahydroisoquinoline derivative with emerging pharmacological interest. Tetrahydroisoquinoline scaffolds are widely studied due to their structural diversity and bioactivity, particularly in neurological and anti-inflammatory applications . The sulfonamide group at position 5 enhances solubility and binding affinity, making this compound a focus for drug discovery . This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthesis, biological activity, and neurotoxicological profiles.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWHCIWCDWZUQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153247-92-7 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide can be achieved through various methods. One common synthetic route involves the condensation of a phenylethylamine derivative with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to yield the desired product . Another method involves the use of microwave-assisted synthesis, which is an eco-friendly approach that offers high yields and shorter reaction times . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

THIQ-5-sulfonamide derivatives are commonly synthesized via microwave-assisted intramolecular α-amidoalkylation using heterogeneous catalysts like SiO₂/PPA (polyphosphoric acid on silica gel). This method achieves cyclization with reduced reaction times (20–30 minutes) and yields up to 85% (Table 1) .

| Starting Material | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-Methylsulfonylamide | SiO₂/PPA | 25 min | 82% | |

| Phenylethylamine | BF₃·OEt₂ | 12 h | 68% |

Key steps include:

-

Schotten–Baumann sulfonamidation : Reaction of amines with ethanesulfonyl chloride under basic conditions .

-

Pictet–Spengler cyclization : Formation of the tetrahydroisoquinoline core via acid-catalyzed condensation .

a) Sulfonamide Group

The sulfonamide moiety (–SO₂NH₂) participates in:

-

Nucleophilic substitution : Alkylation/arylation at the sulfonamide nitrogen with alkyl halides or aryl boronic acids .

-

Hydrogen bonding : Stabilizes enzyme–ligand interactions (e.g., with phenylethanolamine N-methyltransferase [PNMT]) via –NH and –SO₂ groups .

b) Tetrahydroisoquinoline Core

-

Oxidation : The 1,2,3,4-THIQ ring undergoes oxidation to isoquinoline derivatives under strong oxidants (e.g., KMnO₄) .

-

Electrophilic aromatic substitution : Halogenation or nitration occurs at the C7 position due to electron-donating effects of the sulfonamide group .

Biologically Relevant Interactions

THIQ-5-sulfonamide derivatives show potent inhibition of PNMT (Ki values ≤ 28 nM), critical for adrenaline biosynthesis. Modifications at the sulfonamide nitrogen (e.g., trifluoroethyl groups) enhance potency and blood–brain barrier permeability (Table 2) .

| Derivative | PNMT Ki (nM) | α₂-Adrenoceptor Selectivity | Reference |

|---|---|---|---|

| 3-Hydroxymethyl-7-SO₂NH₂-THIQ | 23 | 15,000 | |

| N-Trifluoroethyl sulfonamide | 28 | 14,500 |

Mechanistic studies reveal:

Comparative Reactivity with Analogues

THIQ-5-sulfonamide’s reactivity differs from structurally related compounds (Table 3) .

Degradation Pathways

-

Acidic hydrolysis : Cleavage of the sulfonamide bond under concentrated HCl (reflux, 6 h) .

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions .

Key Research Findings

Scientific Research Applications

Scientific Research Applications

The applications of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide span various fields:

- Chemistry : It serves as a building block in the synthesis of more complex molecules and is utilized in various organic reactions .

- Biology : The compound has been studied for its potential biological activities including antimicrobial and anticancer properties. Research indicates that it can inhibit bacterial strains and may have efficacy against cancer cell proliferation .

- Medicine : Ongoing research explores its therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's neuroprotective effects suggest potential benefits in protecting neuronal cells from degeneration .

- Industry : It is used in the development of new materials and as an intermediate in pharmaceutical production .

Case Studies

Several studies have investigated the biological activities and therapeutic potentials of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and other bacterial strains. The results indicated that these compounds could outperform existing antibiotics .

- Neuroprotective Effects : Research has shown that tetrahydroisoquinoline derivatives may protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .

- Anticancer Properties : Some investigations have revealed that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural modifications of tetrahydroisoquinoline derivatives significantly influence their physicochemical and biological properties. Key analogs include:

Key Observations :

- Sulfonamide Position : Position 5 (vs. 7) optimizes steric and electronic interactions for target binding .

- Substituent Effects : Trifluoromethyl groups enhance metabolic stability, while methyl groups increase lipophilicity .

Neurotoxic vs. Therapeutic Derivatives

Structural similarities to neurotoxins like MPTP necessitate caution in tetrahydroisoquinoline design:

Sulfonamide derivatives lack N-methyl groups, avoiding this pathway .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide (THIQ-5-SO2NH2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

THIQs are known for their potential therapeutic effects against various diseases, including neurodegenerative disorders and infectious diseases. The biological activity of THIQ-5-SO2NH2 has been studied extensively, revealing its potential as an antimicrobial and anticancer agent.

Key Biological Activities:

- Antimicrobial Properties: THIQ derivatives have shown efficacy against a range of bacterial strains.

- Anticancer Activity: Some studies indicate that THIQ compounds can inhibit cancer cell proliferation.

- Neuroprotective Effects: THIQs may exert protective effects on neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

The mechanisms through which THIQ-5-SO2NH2 exerts its biological effects involve various biochemical pathways:

- Enzyme Inhibition: THIQs can inhibit specific enzymes related to disease progression. For example, certain derivatives have been identified as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), which is implicated in lipid metabolism disorders .

- Cell Signaling Modulation: These compounds can influence cell signaling pathways that regulate cell survival and apoptosis, thereby affecting cancer cell behavior .

- Molecular Interactions: THIQs interact with biomolecules at the molecular level, leading to changes in gene expression and cellular metabolism.

Research Findings

Numerous studies have explored the biological activity of THIQ-5-SO2NH2 and its derivatives. Below are some notable findings:

Case Studies

-

Antimicrobial Evaluation:

A study evaluated several THIQ derivatives for their antibacterial activity against common pathogens. The results indicated that some compounds exhibited significant inhibition zones in agar diffusion tests, suggesting their potential as new antibacterial agents . -

Cancer Cell Proliferation:

In vitro studies on cancer cell lines revealed that THIQ-5-SO2NH2 can reduce cell viability significantly at certain concentrations. The compound was shown to induce apoptosis in cancer cells through modulation of apoptotic pathways . -

Neuroprotective Studies:

Research involving neuronal cell cultures indicated that THIQ derivatives could protect against oxidative stress-induced damage, highlighting their potential role in neuroprotection .

Q & A

Q. What are the primary synthetic routes for 1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide, and how do they differ in methodology?

The synthesis typically involves Pictet-Spengler reactions or microwave-assisted intramolecular α-amidoalkylation .

- Conventional Synthesis : The Pictet-Spengler reaction uses phenylethylamine derivatives and aldehydes with acid catalysts (e.g., HCl) to form the tetrahydroisoquinoline core, followed by sulfonamide functionalization .

- Microwave-Assisted Synthesis : This method employs microwave irradiation with heterogeneous catalysts (e.g., PPA/SiO₂) to accelerate cyclization, reducing reaction time from hours to minutes (60 min at 100°C) and improving yields (up to 85%) compared to conventional heating .

Q. How is this compound structurally characterized?

Characterization involves:

- Spectroscopy : H-NMR and C-NMR for verifying substituent positions (e.g., methoxy or sulfonamide groups) .

- Mass Spectrometry : HRMS for molecular weight confirmation .

- Chromatography : Reverse-phase TLC to assess lipophilicity (RM values) .

Q. What in vitro assays are standard for evaluating its biological activity?

Key assays include:

- Hydrogen Peroxide Scavenging Activity (HPSA) : Measures antioxidant potential via UV absorbance at 230 nm, with IC values compared to ascorbic acid .

- Inhibition of Albumin Denaturation (IAD) : Assesses anti-inflammatory activity by preventing heat-induced albumin denaturation .

- Antitryptic Activity (ATA) : Evaluates enzyme inhibition relevant to inflammatory pathways .

Q. Table 1: Representative Biological Activity Data

| Compound | HPSA IC (µg/mL) | IAD IC (µg/mL) | ATA IC (µg/mL) |

|---|---|---|---|

| 3c | 45.2 | 32.1 | 28.7 |

| Ascorbic Acid | 22.5 | - | - |

| Ibuprofen | - | 25.4 | 19.8 |

| Data sourced from in vitro studies . |

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, solvents) impact yield and purity?

- Catalysts : PPA/SiO₂ under microwave irradiation enhances cyclization efficiency, achieving yields >80% vs. ~60% with acetic/trifluoroacetic acid .

- Solvents : Toluene in microwave synthesis minimizes side reactions, improving purity .

- Temperature : Optimal cyclization occurs at 100°C; higher temperatures degrade sulfonamide groups .

Q. How can discrepancies between computational predictions (in silico) and experimental bioactivity be resolved?

- PASS Analysis : Predicts anti-inflammatory/anti-arthritic activity using structural similarity to active compounds. Discrepancies arise when steric effects or solubility (RM values) are unaccounted for .

- Lipophilicity Adjustments : Compounds with RM >0.5 (hydrophobic) may show reduced in vitro activity due to poor solubility, despite favorable in silico predictions .

Q. What structure-activity relationships (SAR) govern its biological activity?

- Methoxy Substitution : A methoxy group at position 5 enhances neuroprotective activity compared to position 6 or 7 derivatives .

- Sulfonamide Position : N-Sulfonyl groups at position 2 improve anti-inflammatory activity (e.g., 3c vs. 3a/b) .

Q. Table 2: Impact of Substituents on Bioactivity

| Derivative | Substituent Position | Key Activity |

|---|---|---|

| 5-MeO-THIQ | 5-methoxy | Neuroprotective |

| 6-MeO-THIQ | 6-methoxy | Moderate antioxidant |

| 2-Sulfonyl-THIQ | 2-sulfonamide | High anti-inflammatory |

| Comparative data from SAR studies . |

Q. What strategies optimize its pharmacokinetic properties for therapeutic use?

- Prodrug Design : Esterification of sulfonamide groups to enhance bioavailability .

- Hybrid Molecules : Combining tetrahydroisoquinoline with acetylphenyl moieties improves target specificity (e.g., N-(4-acetylphenyl)-4-(THIQ-2-sulfonyl)benzamide) .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.